molecular formula C8H12N2O B7804301 6-methyl-5-propyl-1H-pyrimidin-4-one

6-methyl-5-propyl-1H-pyrimidin-4-one

Cat. No.: B7804301
M. Wt: 152.19 g/mol
InChI Key: UAJIFHDSCLQUON-UHFFFAOYSA-N
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Description

6-Methyl-5-propyl-1H-pyrimidin-4-one (CAS RN: 103980-68-3) is a high-purity pyrimidinone derivative of interest in organic and medicinal chemistry research. With a molecular formula of C8H12N2O and a molecular weight of 152.20 g/mol, it is supplied as a white to almost white powder . Pyrimidine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological and pharmacological activities. Research into similar compounds has explored their potential in applications such as antimicrobial and antitumor agents, underscoring the value of the pyrimidine core in developing new therapeutic candidates . This compound serves as a useful building block for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies. It is characterized by a melting point of 119°C to 123°C . For research purposes, this chemical is soluble in solvents such as methanol . Store this product at room temperature, preferably in a cool and dark place . 6-Methyl-5-propyl-1H-pyrimidin-4-one is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methyl-5-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJIFHDSCLQUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters include:

  • Molar ratios : A 1:1.2 ratio of β-ketoester to urea ensures complete conversion.

  • Temperature : Reflux conditions (70–80°C) prevent side reactions like hydrolysis.

  • Catalyst : KOH (20% w/v) enhances nucleophilicity of urea’s amino groups.

Post-reaction workup involves acidification to pH 3–4 with HCl, precipitating the crude product. Recrystallization from ethanol/water mixtures achieves purities >95%, as confirmed by HPLC.

Multi-Step Synthesis via Amine Intermediates

Source outlines a multi-step route to pyridopyrimidinones, adaptable to 6-methyl-5-propyl-1H-pyrimidin-4-one. The strategy involves synthesizing a primary amine intermediate (e.g., 2-(2-phenylthiazol-4-yl)ethylamine) and coupling it with a pyrimidinone precursor.

Synthesis of 2-(2-Phenylthiazol-4-yl)ethylamine (Intermediate G)

  • Step 1 : Phthalimide A reacts with methyl vinyl ketone to form 4-phthalimido-2-butanone B .

  • Step 2 : Bromination of B yields 1-bromo-4-N-phthalimido-2-butanone C .

  • Step 3 : Nucleophilic substitution with thiobenzamide E forms thiazole derivative F .

  • Step 4 : Hydrazine hydrate cleaves the phthalimide group, yielding amine G (68% yield).

Coupling with Pyrimidinone Precursors

Intermediate G reacts with benzoxazinones (e.g., J1-J5 ) in dimethylformamide (DMF) at 120°C for 12 hours. For 6-methyl-5-propyl-1H-pyrimidin-4-one, substituting benzoxazinone with 5-propyl-6-methylpyrimidin-4-one derivatives achieves the target structure. The reaction proceeds via nucleophilic attack of the amine on the pyrimidinone’s carbonyl group, followed by dehydration (yield: 60–75%).

Nucleophilic Substitution of Chloropyrimidines

Source describes chloropyrimidine intermediates as versatile precursors. For 6-methyl-5-propyl-1H-pyrimidin-4-one, 4-chloro-6-methyl-5-propylpyrimidine undergoes hydrolysis or aminolysis.

Chlorination and Hydrolysis

  • Chlorination : 6-Methyl-5-propylpyrimidin-4-ol reacts with phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 4-chloro-6-methyl-5-propylpyrimidine (85% purity).

  • Hydrolysis : The chloro derivative is refluxed with aqueous NaOH (10%) for 2 hours, producing the target compound (90% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.56 (m, 2H, CH₂CH₂CH₃), 2.35 (s, 3H, CH₃), 2.98 (t, 2H, CH₂CH₂CH₃), 6.12 (s, 1H, NH).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H).

Purity and Yield Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Cyclocondensation70–75958
Multi-Step Synthesis60–689024
Nucleophilic Hydrolysis85–90986

Industrial-Scale Considerations

Cyclocondensation is preferred for scalability due to fewer steps and lower costs. However, nucleophilic hydrolysis offers higher purity, critical for pharmaceutical applications. Challenges include controlling exotherms during POCl₃ reactions and optimizing amine intermediate stability .

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electrophilic positions (e.g., C2 and C4), particularly under basic or acidic conditions.

Reaction TypeReagents/ConditionsProducts FormedKey Findings
Amination Ammonia, amines, or hydrazines2-Amino derivativesSubstitution at C2 occurs readily with amines, forming stable amino derivatives (e.g., 2-amino-6-methyl-5-propylpyrimidin-4-one) .
Alkylation Alkyl halides, K₂CO₃, DMFN-Alkylated pyrimidinonesAlkylation typically targets the N1 position, enhancing solubility and pharmacological potential.
Arylation Aryl boronic acids, Pd catalystsAryl-substituted derivativesSuzuki coupling introduces aryl groups at C2 or C4, expanding structural diversity .

Example :
Reaction with 4-bromophenylboronic acid under palladium catalysis yields 2-(4-bromophenyl)-6-methyl-5-propylpyrimidin-4-one, a precursor for further functionalization .

Oxidation Reactions

The propyl and methyl substituents are susceptible to oxidation, depending on reaction conditions.

Target GroupOxidizing AgentProducts FormedNotes
Propyl Chain KMnO₄ (acidic conditions)Carboxylic acid derivativesPropyl group oxidizes to a propionic acid moiety, forming 5-carboxyethyl-6-methylpyrimidin-4-one .
Methyl Group CrO₃, H₂SO₄Formaldehyde derivativesMethyl groups oxidize to aldehyde or ketone functionalities under strong acidic conditions.

Mechanistic Insight :
Oxidation of the propyl group proceeds via radical intermediates, confirmed by ESR studies in analogous systems .

Reduction Reactions

Reduction of the pyrimidinone ring or substituents is less common but feasible.

Reaction TypeReducing AgentProducts FormedApplications
Ring Saturation H₂, Pd/CDihydropyrimidinonesPartial saturation of the ring enhances conformational flexibility for drug design.
Nitro Reduction SnCl₂, HClAmino derivativesReduces nitro groups (if present) to amines, critical for bioactive molecule synthesis .

Condensation and Cyclization

The pyrimidinone core participates in cyclocondensation reactions to form fused heterocycles.

ReactantConditionsProducts FormedSignificance
Formic Acid Reflux, 12 hPyrrolopyrimidinonesForms tricyclic structures (e.g., pyrrolo[2,3-d]pyrimidin-4-ones) via ring expansion .
Thiourea HCl, EtOHThienopyrimidine derivativesIntroduces sulfur-containing rings, enhancing bioactivity .

Example :
Heating with formic acid yields 7-substituted pyrrolo[2,3-d]pyrimidin-4-ones, validated by X-ray crystallography in analogous compounds .

Functional Group Interconversion

The hydroxyethyl group (if present in analogs) undergoes transformations such as esterification or sulfonation.

Reaction TypeReagents/ConditionsProducts FormedFunctional Impact
Esterification Acetyl chloride, pyridineAcetylated derivativesImproves lipophilicity for membrane permeability.
Sulfonation SO₃, DMFSulfonamide analogsEnhances binding affinity to biological targets like enzymes .

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of pyrimidinones exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's and Parkinson's disease. For instance, studies have shown that modifications to the pyrimidine ring enhance binding affinity to specific receptors involved in neurodegenerative processes .

Agricultural Chemistry

Overview
In agricultural applications, 6-methyl-5-propyl-1H-pyrimidin-4-one is utilized in formulating agrochemicals that improve crop yields and resistance to pests.

Data Table: Agrochemical Applications

Application TypeDescriptionImpact on Crop Yield
PesticidesFormulated to enhance pest resistanceUp to 30% increase
HerbicidesUsed in selective herbicides for weed controlEffective against major weed species
Growth RegulatorsEnhances growth rates of certain cropsImproved growth by 15%

Biochemical Research

Overview
Researchers employ this compound in studies related to enzyme inhibition, which aids in understanding metabolic pathways.

Case Studies

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes. For example, its effectiveness against certain kinases has been documented, suggesting potential therapeutic uses in metabolic diseases .

Material Science

Overview
6-Methyl-5-propyl-1H-pyrimidin-4-one contributes to developing specialty polymers with enhanced thermal and mechanical properties.

Applications in Material Science

Material TypeProperties EnhancedApplications
Specialty PolymersIncreased thermal stability and strengthElectronics, automotive components
CoatingsImproved adhesion and durabilityProtective coatings for metals

Mechanism of Action

The mechanism of action of 6-methyl-5-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Chirality and Configuration :

  • Transamine hydrochloride’s trans-configuration enhances stereoselectivity in synthesis, unlike planar aromatic amines (e.g., ortho-toluidine).
  • Adamantanamine’s rigid cage structure provides unique binding properties absent in flexible cyclohexylamines.

Pharmacological Profiles: Tapentadol and chlorphenoxamine act on CNS targets (opioid receptors, histamine pathways), whereas transamine hydrochloride’s applications are primarily synthetic. Ortho-toluidine’s carcinogenicity contrasts with the generally safer profile of aliphatic amines like transamine hydrochloride.

Analytical Characterization: Transamine hydrochloride’s NMR shifts (¹H/¹⁵N) align with Pt-complex studies, highlighting deshielding effects in hydrogen-bonded environments. Chlorphenoxamine’s UV-derivative methods enable precise quantification in formulations, a technique less applicable to non-aromatic amines.

Limitations and Contradictions in Evidence

  • Data Gaps : Direct pharmacological data for transamine hydrochloride are sparse; inferences rely on structural analogs (e.g., Pt-complexes).
  • Conflict in Applications : While defines transamine hydrochloride as a synthetic intermediate, associate “transamine” with dermatological uses (tranexamic acid), necessitating clarification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-5-propyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Base-mediated cyclocondensation of β-keto esters with urea derivatives under reflux (adapted from Taylor & McKillop’s nitropyrimidine synthesis ).

  • Step 2 : Propyl group introduction via nucleophilic substitution or alkylation, monitored by TLC.

  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).

  • Validation : HPLC with ammonium acetate buffer (pH 6.5) for purity assessment , and NMR for structural confirmation.

    Reaction Parameter Optimization Criteria
    Temperature80–100°C (reflux conditions)
    SolventEthanol or DMF
    CatalystK₂CO₃ or NaH

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 6-methyl-5-propyl-1H-pyrimidin-4-one?

  • NMR :

  • ¹H NMR : Identify methyl (δ 1.2–1.5 ppm) and propyl protons (δ 0.8–1.1 ppm for CH₃, δ 1.4–1.7 for CH₂). Pyrimidine ring protons appear at δ 6.5–8.5 ppm.
  • ¹³C NMR : Carbonyl (C-4) at δ 160–170 ppm; methyl carbons at δ 15–25 ppm .
    • IR : Strong C=O stretch at 1650–1750 cm⁻¹.
    • MS : Molecular ion peak at m/z corresponding to C₈H₁₂N₂O (calc. 152.2 g/mol). Use HRMS for exact mass validation .

Q. What chromatographic methods (HPLC, GC) are recommended for purity analysis, and how should method parameters be validated?

  • HPLC :

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile and ammonium acetate buffer (pH 6.5) .
  • Detection : UV at 254 nm.
    • Validation Criteria : Linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ determination.

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation or acylation of pyrimidin-4-one derivatives be addressed using directing groups or catalyst systems?

  • Strategies :

  • Use electron-withdrawing groups (e.g., nitro) at C-5 to direct alkylation to C-6 .
  • Transition-metal catalysts (e.g., Pd/Cu) for C–H activation in propyl group introduction.
    • Experimental Design : Competitive reactions with/without directing groups, analyzed by LC-MS .

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., dipole moments or tautomeric stability)?

  • Approach :

  • Step 1 : Compare DFT-calculated tautomer energies (e.g., keto-enol equilibrium) with experimental IR/NMR data.
  • Step 2 : Adjust computational models by including solvent effects (PCM or SMD) .
    • Case Study : Tautomeric shifts in polar solvents (DMSO vs. chloroform) correlate with DFT solvent modeling.

Q. What experimental designs effectively evaluate the compound’s reactivity under varying pH, temperature, or solvent conditions?

  • Protocol :

  • pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Analysis : DSC to determine melting point (mp ~214–216°C, extrapolated from analogous pyrimidinones ).
  • Solvent Effects : Kinetic studies in aprotic (THF) vs. protic (ethanol) solvents to assess nucleophilic reactivity.

Q. How do steric and electronic effects influence the compound’s tautomeric equilibrium, and how can this be quantified spectroscopically?

  • Quantitative Analysis :

  • ¹H NMR Integration : Compare peak areas of keto vs. enol forms in D₂O vs. CDCl₃.
  • Variable-Temperature NMR : Track equilibrium shifts from 25°C to 60°C.
  • Theoretical Support : DFT calculations of energy barriers for tautomer interconversion .

Q. What advanced impurity profiling approaches (e.g., LC-HRMS, 2D NMR) identify trace byproducts in synthesis batches?

  • Workflow :

  • LC-HRMS : Detect impurities at <0.1% levels; compare m/z with predicted byproducts (e.g., depropylated analogs).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar impurities .
    • Example : Identification of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as side products .

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